3-Methyl-3-heptanol

Descripción

Atomic Composition and Molecular Formula Analysis

The molecular formula of this compound is C8H18O, representing a saturated alcohol with eight carbon atoms, eighteen hydrogen atoms, and one oxygen atom. The molecular weight has been determined to be 130.23 grams per mole according to computational analysis by PubChem, while alternative sources report slight variations such as 130.2279 and 130.231, reflecting differences in calculation precision and isotopic considerations. These variations in reported molecular weights are within acceptable experimental error and demonstrate the consistency of the compound's identification across multiple databases.

The compound exhibits the characteristic features of a tertiary alcohol, with the hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement significantly influences the compound's reactivity profile and physical properties compared to primary and secondary alcohols. The molecular ion mass of 130 has been confirmed through mass spectrometry analysis, providing additional verification of the molecular formula determination.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18O | |

| Molecular Weight | 130.23 g/mol | |

| Molecular Weight (alternative) | 130.2279 g/mol | |

| Molecular Weight (alternative) | 130.231 g/mol | |

| Mass of Molecular Ion | 130 |

The atomic composition reveals a carbon-to-hydrogen ratio typical of saturated aliphatic compounds, with the presence of a single oxygen atom confirming the monofunctional alcohol classification. The empirical formula analysis demonstrates that this compound contains exactly the same number and types of atoms as other octanol isomers, yet its unique connectivity pattern creates distinct chemical and physical properties. This molecular composition places the compound within the broader category of fatty alcohols, specifically those containing eight carbon atoms in their carbon skeleton.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-methylheptan-3-ol, reflecting the standard nomenclature rules for substituted alcohols. The naming convention follows the principle of identifying the longest carbon chain containing the hydroxyl group, which in this case is a seven-carbon heptane backbone, with the hydroxyl group located at the third carbon position. The methyl substituent is also positioned at the third carbon, creating a tertiary alcohol structure.

Alternative nomenclature systems have assigned different names to the same compound, including this compound and 2-ethyl-2-hexanol. The designation as 2-ethyl-2-hexanol represents an alternative systematic approach where the longest chain is considered to be six carbons (hexane), with an ethyl substituent and hydroxyl group both at the second position. This alternative naming demonstrates the complexity that can arise in systematic nomenclature when multiple valid parent chain selections exist.

The compound has been assigned the Chemical Abstracts Service Registry Number 5582-82-1, providing a unique identifier that eliminates ambiguity in chemical literature and databases. Additional naming conventions include the descriptor "n-butyl ethyl methyl carbinol", which reflects the historical carbinol naming system where alcohols were named as derivatives of methyl alcohol (carbinol). This historical nomenclature provides insight into the compound's structure by identifying the three alkyl groups attached to the carbon bearing the hydroxyl group: n-butyl, ethyl, and methyl.

The International Chemical Identifier string for this compound is InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3, which provides a standardized textual representation of the molecular structure. The corresponding International Chemical Identifier Key is PQOSNJHBSNZITJ-UHFFFAOYSA-N, offering a compressed hash representation of the structural information. The Simplified Molecular Input Line Entry System notation is expressed as CCC(C)(O)CCCC, providing a linear representation of the molecular connectivity that facilitates database searching and computational analysis.

Stereochemical Considerations and Isomerism

The stereochemical analysis of this compound reveals important considerations regarding chirality and isomerism within the octanol family. The compound contains one potential stereocenter at the third carbon position, where the hydroxyl group and methyl substituent are located. However, since this carbon is bonded to four different groups (hydroxyl, methyl, ethyl, and n-butyl), it theoretically represents a chiral center that could exist in two enantiomeric forms.

ChemSpider database analysis indicates that there are "0 of 1 defined stereocentres" for the standard this compound entry, suggesting that while a stereocenter exists theoretically, it may not be definitively characterized in terms of absolute configuration in many database entries. This ambiguity often arises when compounds are described without specific stereochemical designation, representing them as racemic mixtures or when the stereochemistry is not relevant to the particular application or study.

The existence of a specific stereoisomer, (3S)-3-methylheptan-3-ol, has been documented in chemical databases, indicating that enantiopure forms of the compound can be synthesized or isolated. The stereochemical descriptor (3S) specifies the absolute configuration at the third carbon according to the Cahn-Ingold-Prelog priority rules, where S indicates a sinister (left-handed) arrangement of substituents around the chiral center when viewed according to the established conventions.

The stereochemical complexity of this compound contributes to its potential biological activity and physical properties. Enantiomers of chiral alcohols often exhibit different interactions with biological systems and may display distinct olfactory properties, making stereochemical characterization important for applications in fragrance chemistry and potential pharmaceutical development. The ability to exist as enantiomers also provides opportunities for asymmetric synthesis strategies and chiral resolution techniques in organic chemistry applications.

Comparative Analysis of Structural Analogues

The structural analysis of this compound becomes more comprehensive when examined in comparison with related octanol isomers and structural analogues. Several closely related compounds share the same molecular formula C8H18O but differ in the position of substituents or the hydroxyl group, providing insights into structure-activity relationships and the impact of substitution patterns on molecular properties.

2-Ethylhexanol represents a significant structural analogue, sharing the molecular formula C8H18O and molecular weight of 130.23 grams per mole. However, 2-ethylhexanol differs fundamentally in its structural arrangement, featuring a primary alcohol functionality (hydroxyl group attached to a primary carbon) rather than the tertiary alcohol structure of this compound. The 2-ethylhexanol structure contains an ethyl branch at the second carbon of a hexanol backbone, creating different physical and chemical properties despite the identical molecular composition.

3-Methyl-1-heptanol provides another comparative example, maintaining the same molecular formula but featuring a primary alcohol with a methyl substituent at the third position of the heptanol chain. This structural relationship demonstrates how the position of the hydroxyl group dramatically influences the compound's classification and expected reactivity, with primary alcohols generally exhibiting different oxidation behavior and physical properties compared to tertiary alcohols.

More complex structural analogues include 3-ethyl-4-methyl-3-heptanol, which features the molecular formula C10H22O and molecular weight 158.28 grams per mole. This compound represents an extension of the this compound structure with additional alkyl substitution, demonstrating how systematic structural modifications can be used to create related compounds with potentially enhanced or modified properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alcohol Type | Key Structural Difference |

|---|---|---|---|---|

| This compound | C8H18O | 130.23 | Tertiary | Reference compound |

| 2-Ethylhexanol | C8H18O | 130.23 | Primary | Different substitution pattern |

| 3-Methyl-1-heptanol | C8H18O | 130.23 | Primary | Hydroxyl at different position |

| 3-Ethyl-4-methyl-3-heptanol | C10H22O | 158.28 | Tertiary | Additional alkyl substitution |

The comparative analysis reveals that this compound occupies a unique position within the octanol family due to its tertiary alcohol functionality combined with the specific substitution pattern. While other octanol isomers may share the same molecular formula, the tertiary nature of this compound creates distinct chemical reactivity patterns, including resistance to oxidation under mild conditions and enhanced susceptibility to elimination reactions. These structural relationships provide a foundation for understanding how molecular architecture influences chemical behavior and potential applications in synthetic chemistry and industrial processes.

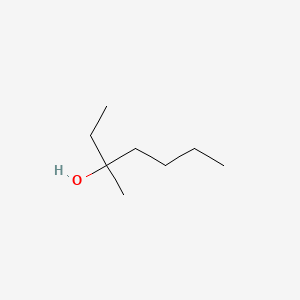

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylheptan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOSNJHBSNZITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871136 | |

| Record name | 3-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-06-1, 5582-82-1 | |

| Record name | 3-Methyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Methyl-3-heptanol serves as an important building block in organic chemistry. It can be utilized to synthesize:

- Solvents: Its alcohol functionality allows it to act as a solvent for various reactions.

- Surfactants: Its hydrophobic and hydrophilic properties enable its use in the formulation of surfactants for detergents and emulsifiers.

Research indicates that this compound may exhibit biological activity relevant to pest management:

- Pheromone Component: It has been identified as a component of aggregation pheromones in certain beetle species, such as Scolytus amygdali, which suggests its potential role in pest control strategies .

Case Study 1: Synthesis of Pheromones

A study conducted on the stereoisomers of 4-methyl-3-heptanol highlighted the relevance of related compounds like this compound in the synthesis of pheromones. These pheromones are crucial for insect communication and can be exploited for developing eco-friendly pest control methods .

Case Study 2: Use in Surfactant Formulations

In industrial applications, formulations containing this compound have been tested for their effectiveness as surfactants. These formulations demonstrated improved wetting properties compared to traditional surfactants, indicating their potential use in cleaning products and personal care items.

Comparación Con Compuestos Similares

3-Methyl-3-heptanol vs. 2-Heptanol

- This compound: Tertiary alcohol with -OH and -CH₃ on C3.

- 2-Heptanol (CAS 543-49-7): Secondary alcohol with -OH on C2; molecular formula C₇H₁₆O (MW: 116.20 g/mol) .

- Impact of Branching: The tertiary structure of this compound reduces hydrogen bonding compared to linear alcohols, lowering its boiling point relative to linear isomers .

This compound vs. 2-Methyl-3-heptanol

- 2-Methyl-3-heptanol (CAS 18720-62-2): Secondary alcohol with -OH on C3 and -CH₃ on C2 (molecular formula C₈H₁₈O). The positional isomerism alters polarity and solubility .

This compound vs. 3-Ethyl-4-methyl-3-heptanol

- 3-Ethyl-4-methyl-3-heptanol (CAS 66719-39-9): A larger tertiary alcohol (C₁₀H₂₂O, MW: 158.28 g/mol) with ethyl and methyl groups on C3 and C4, respectively. Increased branching enhances hydrophobicity (logP: ~3.5) compared to this compound (logP: ~2.8) .

Physical Properties

| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Vaporization Enthalpy (kJ/mol) | logP |

|---|---|---|---|---|---|

| This compound | 5582-82-1 | C₈H₁₈O | 64 (201 mmHg) | 54.1 | 2.8 |

| 2-Heptanol | 543-49-7 | C₇H₁₆O | ~160 (1 atm)* | N/A | 2.1 |

| 4-Methyl-3-heptanol | 14979-39-6 | C₈H₁₈O | N/A | 43.9 | 2.5 |

| 6-Methyl-3-heptanol | 18720-66-6 | C₈H₁₈O | N/A | 47.6 | 3.0 |

| 3-Ethyl-4-methyl-3-heptanol | 66719-39-9 | C₁₀H₂₂O | N/A | N/A | 3.5 |

*Estimated based on molecular weight and structure. Data compiled from .

Métodos De Preparación

Reaction Mechanism and Procedure

The synthesis begins with the preparation of a Grignard reagent, typically ethylmagnesium bromide (C₂H₅MgBr), by reacting ethyl bromide with magnesium shavings in anhydrous diethyl ether. This reagent is then added to 3-pentanone (C₅H₁₀O), a symmetrical ketone, under controlled conditions. The reaction proceeds as follows:

- Formation of the Grignard reagent :

$$

\text{C₂H₅Br} + \text{Mg} \xrightarrow{\text{ether}} \text{C₂H₅MgBr}

$$ - Nucleophilic addition to 3-pentanone :

$$

\text{C₂H₅MgBr} + \text{(CH₃)₂CO} \rightarrow \text{(CH₃)₂C-O-MgBr-C₂H₅}

$$ - Acidic hydrolysis :

$$

\text{(CH₃)₂C-O-MgBr-C₂H₅} \xrightarrow{\text{H₃O⁺}} \text{(CH₃)₂C-OH-C₂H₅} + \text{MgBrOH}

$$

The final product, this compound, is purified via fractional distillation.

Optimization and Challenges

Key parameters influencing yield include:

- Solvent purity : Moisture in ether leads to hydrolysis of the Grignard reagent, reducing yield.

- Temperature : Maintaining reflux (~35°C) ensures steady reaction kinetics.

- Stoichiometry : A 10% excess of the Grignard reagent ensures complete ketone conversion.

Table 1: Grignard Synthesis Conditions and Yields

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | Anhydrous diethyl ether | 30–40 |

| Reaction temperature | 35°C (reflux) | — |

| Grignard reagent | Ethylmagnesium bromide | — |

| Distillation range | 150–165°C (745 mmHg) | — |

Challenges include the formation of by-products such as 3-methyl-3-heptene due to dehydration during workup. Gas chromatography (GC) analysis is recommended to detect such impurities.

Catalytic Hydrogenation of 3-Methyl-3-heptanone

Hydrogenation of the corresponding ketone, 3-methyl-3-heptanone, offers a high-yield alternative. This method is favored in industrial settings for its scalability.

Reaction Overview

The ketone is subjected to hydrogen gas in the presence of a metal catalyst (e.g., palladium or nickel):

$$

\text{(CH₃)₂C=O} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{(CH₃)₂CH-OH}

$$

Industrial-Scale Protocol

- Catalyst preparation : 5% Pd/C is activated at 200°C under hydrogen flow.

- Reaction conditions :

- Pressure: 50–100 bar

- Temperature: 80–120°C

- Solvent: Ethanol or isopropanol

- Workup : Filtration to remove the catalyst, followed by distillation.

Table 2: Hydrogenation Parameters and Outcomes

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | 5% Pd/C | 85–90 |

| Pressure | 75 bar | — |

| Temperature | 100°C | — |

| Distillation range | 156–157°C (745 mmHg) | — |

This method avoids the moisture sensitivity of Grignard reactions but requires specialized high-pressure equipment.

Acid-Catalyzed Hydration of 3-Methyl-3-heptene

Hydration of 3-methyl-3-heptene via Markovnikov addition provides a direct route to the alcohol.

Mechanism and Procedure

The alkene is treated with aqueous sulfuric acid, leading to protonation and formation of a carbocation intermediate:

$$

\text{(CH₃)₂C=CH₂} + \text{H₃O⁺} \rightarrow \text{(CH₃)₂C⁺-CH₃} \xrightarrow{\text{H₂O}} \text{(CH₃)₂C-OH-CH₃}

$$

Practical Considerations

- Acid concentration : 60–70% H₂SO₄ maximizes carbocation stability.

- Temperature : 25–40°C minimizes side reactions like polymerization.

Table 3: Hydration Reaction Metrics

| Parameter | Value | Yield (%) |

|---|---|---|

| Acid concentration | 65% H₂SO₄ | 50–60 |

| Reaction time | 4–6 hours | — |

| By-products | Dimers and oligomers | 5–10 |

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | By-Products | Cost Efficiency |

|---|---|---|---|---|

| Grignard synthesis | 30–40 | Moderate | Alkenes, diols | Low |

| Catalytic hydrogenation | 85–90 | High | None | High |

| Acid-catalyzed hydration | 50–60 | Low | Polymers | Moderate |

Catalytic hydrogenation is optimal for industrial production due to its high yield and minimal by-products. In contrast, the Grignard method is preferred in academic labs for its pedagogical value in demonstrating nucleophilic addition mechanics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-methyl-3-heptanol, and how do reaction conditions influence yield?

- Methodological Answer : The Grignard reaction is a primary method for synthesizing tertiary alcohols like this compound. In this approach, a Grignard reagent (e.g., alkylmagnesium bromide) reacts with a ketone (e.g., pentan-3-one) to form the tertiary alcohol. Key factors include:

- Anhydrous conditions : Moisture deactivates the Grignard reagent.

- Temperature control : Slow addition of reagents to prevent exothermic side reactions.

- Workup procedure : Quenching with aqueous NH₄Cl ensures safe decomposition of residual reagents .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak at m/z 130 (C₈H₁₈O⁺) is expected. Fragmentation patterns, such as loss of H₂O (m/z 112) or cleavage of the branched chain, aid structural confirmation .

- Infrared (IR) Spectroscopy : Key absorption bands include O-H stretching (~3350 cm⁻¹) and C-O stretching (~1050–1150 cm⁻¹). Compare spectra with reference data (e.g., NIST Webbook) .

- NMR : The tertiary alcohol group produces a singlet in ¹H NMR (~1.2 ppm for -OH) and a quaternary carbon signal in ¹³C NMR (~70 ppm) .

Q. What are the critical physical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include:

- Boiling/Melting Points : Measured using differential scanning calorimetry (DSC) or distillation setups. For example, NIST reports thermodynamic data like enthalpy of vaporization (ΔHvap) and heat capacity (Cpg) using standardized methods .

- LogP (Octanol-Water Partition Coefficient) : Determined via shake-flask experiments or computational models (e.g., Crippen or Joback methods) .

- Solubility : Measured gravimetrically or via HPLC under controlled temperature .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

- Methodological Answer :

- Source Comparison : Cross-reference data from NIST Webbook, experimental measurements, and computational models (e.g., Joback or McGowan methods). Discrepancies may arise from differences in sample purity or measurement techniques .

- Error Analysis : Quantify uncertainties in calorimetric experiments (e.g., bomb calorimetry for ΔHf) and validate against group-contribution models .

- Peer Validation : Replicate studies using independent methods (e.g., gas-phase vs. solution-phase measurements) .

Q. What strategies can reconcile conflicting spectral data (e.g., IR or MS) for this compound across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent instrumental settings (e.g., resolution in IR spectroscopy or ionizing energy in MS) .

- Reference Libraries : Compare spectra with authoritative databases (e.g., NIST MS Data Center) and annotate deviations due to isomerism or impurities .

- Multivariate Analysis : Apply chemometric tools to deconvolute overlapping peaks in complex mixtures .

Q. How can AI-driven synthesis planning tools improve the efficiency of this compound synthesis?

- Methodological Answer :

- Retrosynthetic Analysis : AI models (e.g., Template_relevance Reaxys) predict feasible routes by analyzing reaction databases. For example, one-step synthesis from pentan-3-one and ethylmagnesium bromide .

- Route Optimization : Machine learning algorithms evaluate yield, cost, and safety to prioritize pathways. Validate predictions with small-scale trials .

Q. What biosynthetic pathways could produce this compound in natural systems, and how can they be studied?

- Methodological Answer :

- Methylation Pathways : Enzymatic methylation of precursors (e.g., 3-heptanol) using S-adenosyl methionine (SAM) or methyltransferases. Analyze intermediates via LC-MS/MS .

- Gene Knockout Studies : Use CRISPR/Cas9 to disrupt candidate genes in organisms like Encosternum delegorguei and monitor metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.